Methyl 2-cyano-2-pyrazol-1-ylacetate
Description
Significance of Pyrazole (B372694) Derivatives in Chemical Sciences
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is regularly found in biologically active compounds. globalresearchonline.netnih.gov Pyrazole derivatives exhibit a remarkable breadth of biological and pharmacological activities. globalresearchonline.net Research has demonstrated their efficacy as anti-inflammatory, antimicrobial, anticancer, antiviral, and antidepressant agents. orientjchem.orgorientjchem.orgmdpi.com
The significance of these derivatives extends to various industries:
Pharmaceuticals: Many commercial drugs incorporate the pyrazole moiety. Notable examples include the anti-inflammatory drug Celecoxib and the anabolic steroid Stanozolol. wikipedia.org
Agrochemicals: Pyrazole derivatives are integral to the development of modern fungicides and insecticides, contributing to crop protection. wikipedia.orgorientjchem.org
Materials Science: The unique fluorescent and luminescent properties of certain pyrazole derivatives have led to their use as dyes and in the development of advanced materials. globalresearchonline.netresearchgate.net
The versatility of the pyrazole ring allows for the synthesis of a wide array of functionalized molecules, driving continuous research into new applications. researchgate.net
Historical Context of Pyrazole Research
The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgijraset.commdpi.com Shortly after, in 1889, Edward Buchner achieved the first synthesis of the pyrazole compound itself. globalresearchonline.netmdpi.com Another classical synthesis method was developed by Hans von Pechmann in 1898, who prepared pyrazole from acetylene (B1199291) and diazomethane. wikipedia.orgijraset.com
A significant milestone in understanding the natural occurrence of these compounds came much later, in 1959, with the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds. wikipedia.org These foundational discoveries paved the way for extensive investigation into the synthesis, reactivity, and application of pyrazole derivatives, a field that continues to evolve with modern synthetic techniques. numberanalytics.commdpi.com
Scope of Academic Inquiry into N-Substituted Pyrazole Acetate (B1210297) Systems
The academic inquiry into N-substituted pyrazole systems, particularly those bearing acetate functionalities like Methyl 2-cyano-2-pyrazol-1-ylacetate, is a vibrant area of research. The introduction of substituents onto the nitrogen atom of the pyrazole ring is a key strategy for modifying the molecule's properties and biological activity. nih.gov
Research in this area often focuses on the development of novel synthetic methodologies. For instance, multicomponent reactions are frequently employed to create complex pyrazole derivatives in an efficient manner. mdpi.com The synthesis of N-alkyl and N-aryl pyrazoles can be achieved directly from primary amines, offering a versatile route to a wide variety of substituted compounds. nih.gov
The reactivity of the cyanoacetate (B8463686) group attached to the pyrazole nitrogen is of particular interest. The cyano group (C≡N) and the ester group (COOCH₃) are both electron-withdrawing, influencing the electronic properties of the entire molecule. The methylene (B1212753) group (-CH-) positioned between the pyrazole ring and the cyano group is activated, making it a potential site for various chemical transformations.
Academic studies on related structures, such as ethyl 2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate, involve detailed structural analysis using techniques like single-crystal X-ray diffraction to understand their precise molecular conformations. researchgate.net Furthermore, the synthesis of various pyrazole derivatives containing cyano groups, such as 2-cyanoacrylamides, is actively pursued to explore their potential as bioactive agents. mdpi.comsemanticscholar.org The Pinner reaction, for example, has been utilized to synthesize α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones from substituted ethyl cyanoacetates, showcasing the synthetic utility of the cyanoacetate precursor. nih.gov
Table of Key Pyrazole Synthesis Reactions
| Reaction Name | Description | Reference |
|---|---|---|
| Knorr Pyrazole Synthesis | Condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives. | wikipedia.orgnumberanalytics.com |
| Pechmann Synthesis | Reaction of acetylene with diazomethane. | wikipedia.orgijraset.com |
| [3+2] Cycloaddition | Reaction of a 1,3-dipole (like a diazo compound) with an alkene or alkyne. | researchgate.netorganic-chemistry.org |
| Multicomponent Reactions | One-pot reactions involving three or more starting materials to form a complex product. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
methyl 2-cyano-2-pyrazol-1-ylacetate |
InChI |
InChI=1S/C7H7N3O2/c1-12-7(11)6(5-8)10-4-2-3-9-10/h2-4,6H,1H3 |
InChI Key |
COMLGZYDICPQFH-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C#N)N1C=CC=N1 |
Canonical SMILES |
COC(=O)C(C#N)N1C=CC=N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Cyano 2 Pyrazol 1 Ylacetate and Analogous Structures
Strategies for Constructing the Pyrazole (B372694) Ring System with Acetate (B1210297) Functionality
The formation of the pyrazole ring is a cornerstone of synthesizing pyrazole-based compounds. Several classical and modern synthetic strategies can be employed to construct the pyrazole nucleus, which can then be functionalized to introduce the desired acetate group.
Cyclocondensation Reactions
Cyclocondensation reactions are a fundamental and widely used method for the synthesis of pyrazole rings. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. researchgate.net The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
To achieve a pyrazole with functionality amenable to the introduction of an acetate group, a suitable β-ketoester or a related 1,3-dielectrophile can be employed. For instance, the reaction of a β-ketoester with hydrazine hydrate (B1144303) will yield a pyrazolone (B3327878), which can be further functionalized. A classic example is the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine. nih.gov
A variety of catalysts and reaction conditions have been developed to improve the efficiency and regioselectivity of these reactions. For example, the use of Lewis acids can accelerate the reaction by activating the carbonyl groups of the 1,3-dicarbonyl compound. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| 1,3-Diketone | Hydrazine | Acid or Base Catalysis | Substituted Pyrazole | nih.gov |
| β-Ketoester | Hydrazine | Varies | Pyrazolone | nih.gov |
| Enaminone | Hydrazine | Varies | Substituted Pyrazole | nih.gov |
Michael Addition and Subsequent Cyclization Sequences
The Michael addition reaction provides another versatile route to pyrazole synthesis. This strategy often involves the addition of a hydrazine to an α,β-unsaturated carbonyl compound or nitrile. The resulting adduct can then undergo intramolecular cyclization to form the pyrazole or pyrazoline ring. nih.gov Subsequent oxidation may be required to yield the aromatic pyrazole.
For the synthesis of pyrazoles bearing a cyano group, α,β-unsaturated nitriles are particularly useful starting materials. The Michael addition of a hydrazine to such a substrate, followed by cyclization, can directly lead to the formation of aminopyrazoles, where the amino group can be a handle for further functionalization. acs.org
| Michael Acceptor | Nucleophile | Key Steps | Product Type | Reference |
| α,β-Unsaturated Ketone | Hydrazine | Addition, Cyclization, Oxidation | Substituted Pyrazole | nih.gov |
| Alkylidene Cyanoacetate (B8463686) | Hydrazine | Addition, Cyclization | Functionalized Pyrazoline/Pyrazole | nih.gov |
Oxidative Cycloaddition Protocols
Oxidative cycloaddition reactions have emerged as a powerful tool for the synthesis of highly substituted pyrazoles. These methods often involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, followed by an oxidation step to generate the aromatic pyrazole ring.
A notable example is the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. This method allows for the direct formation of C-C and C-N bonds and utilizes air as a green oxidant. nih.govnih.gov Such approaches offer high atom economy and regioselectivity in the synthesis of polysubstituted pyrazoles. nih.gov
| Reactant 1 | Reactant 2 | Reagents | Key Features | Reference |
| N,N-Disubstituted Hydrazine | Alkynoate | Copper Catalyst, Base, Air | Aerobic Oxidation, High Regioselectivity | nih.govnih.gov |
| Hydrazone | Alkene | Oxidant | C-C and C-N Bond Formation | nih.gov |
Multi-component Reaction Approaches
Multi-component reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency in building molecular complexity in a single step. Several MCRs have been developed for the synthesis of pyrazole derivatives, including those bearing cyano and ester functionalities. nih.gov
A common MCR approach for pyrazole synthesis involves the one-pot reaction of an aldehyde, a malononitrile (B47326) derivative, a β-ketoester, and a hydrazine. researchgate.net This strategy allows for the rapid assembly of highly functionalized pyrazole cores. For instance, four-component reactions have been successfully employed to synthesize pyrano[2,3-c]pyrazoles, which contain a pyrazole ring fused to a pyran ring, often with cyano and ester substituents. researchgate.net The synthesis of pyrazole-4-carbonitriles has also been achieved through three-component reactions of aldehydes, malononitrile, and hydrazines. encyclopedia.pub
| Components | Catalyst/Conditions | Product Type | Reference |
| Aldehyde, Malononitrile, Hydrazine | Various | 5-Aminopyrazole-4-carbonitrile | nih.gov |
| Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Various | Dihydropyrano[2,3-c]pyrazole | researchgate.net |
Functionalization and Derivatization at the Pyrazole Nitrogen (N1)
Once the pyrazole ring is constructed, the introduction of the 2-cyano-2-acetate moiety at the N1 position is a crucial step. N-alkylation of pyrazoles is the most direct method for this functionalization.
Alkylation Reactions Utilizing Haloacetates
The N-alkylation of pyrazoles with haloalkanes is a well-established method for introducing substituents at the nitrogen atoms. researchgate.net This reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the pyrazole ring attacks the electrophilic carbon of the haloalkane. The regioselectivity of the alkylation (N1 vs. N2) can be influenced by steric and electronic factors of both the pyrazole and the alkylating agent, as well as the reaction conditions. researchgate.net
For the synthesis of Methyl 2-cyano-2-pyrazol-1-ylacetate, a suitable halo-cyanoacetate, such as methyl 2-bromo-2-cyanoacetate or methyl 2-chloro-2-cyanoacetate, would be the ideal alkylating agent. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride, potassium carbonate, and various organic bases.
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Product | Reference |
| Pyrazole | Ethyl Bromoacetate (B1195939) | Cesium-impregnated saponites | DMF | Ethyl 2-(1H-pyrazol-1-yl)acetate | scispace.com |
| Substituted Pyrazole | Simple Haloalkanes | Enzymatic | Aqueous | N-Alkyl Pyrazole | researchgate.net |
| 4-Chloropyrazole | Trichloroacetimidates | Brønsted Acid | Dichloromethane | N-Alkyl-4-chloropyrazole |
Nucleophilic Substitution at Pyrazole Nitrogen
The pyrazole ring system contains two nitrogen atoms, one of which is a "pyrrole-like" nitrogen that can be deprotonated to form a nucleophilic anion, while the other is a "pyridine-like" nitrogen that is generally less reactive towards electrophiles. orientjchem.org The formation of N-substituted pyrazoles often proceeds via nucleophilic substitution, where the pyrazole anion attacks an electrophilic substrate. orientjchem.orgchim.it This reactivity is fundamental to the synthesis of compounds like this compound.
In a typical reaction, the pyrazole ring is first treated with a base to abstract the proton from the N-1 position, generating the pyrazolate anion. This anion is a potent nucleophile that can then react with a suitable electrophile. For the synthesis of the target molecule, an appropriate electrophile would be a methyl halo-cyanoacetate, such as methyl 2-chloro-2-cyanoacetate. The pyrazolate anion would attack the carbon atom bearing the halogen, displacing it to form the N-C bond and yield the final product.
A closely related synthetic sequence involves the reaction of cyanoacetylhydrazine with chloroacetyl chloride to produce N'-(2-chloroacetyl)-2-cyanoacetohydrazide. mdpi.comnih.gov This intermediate can then undergo cyclization to form a pyrazole derivative, 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone. mdpi.comnih.gov This product features a chloroethanone group attached to the pyrazole nitrogen, which can subsequently undergo nucleophilic substitution. For instance, the chlorine atom can be displaced by a cyanide ion (from KCN) to introduce a cyano group, forming 3-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrile. mdpi.comnih.gov This demonstrates the viability of forming N-substituted pyrazoles where the substituent contains a cyano group via a nucleophilic substitution pathway.
Introduction of the Cyano Group
The cyano (–CN) group is a valuable functional group in medicinal chemistry and organic synthesis, as it can be converted into amines, amides, carboxylic acids, and other heterocycles. acs.org Its introduction into a molecule, particularly onto a heterocyclic ring like pyrazole, can be achieved through several strategic approaches.
Cyanomethylation involves the introduction of a cyanomethyl (–CH₂CN) group. Modern synthetic methods have explored radical-based pathways to achieve this transformation under mild conditions. One such strategy is the visible-light-induced C3-cyanomethylation of 2H-indazoles, a related azole heterocycle. acs.org This method uses bromoacetonitrile (B46782) as the cyanomethyl radical source and a photocatalyst, such as Ir(ppy)₃. acs.org The reaction mechanism is believed to involve a radical process, as the addition of a radical scavenger like TEMPO inhibits the reaction. acs.org This approach represents a green and efficient way to install cyanomethyl groups onto heteroaromatic systems.
Another relevant reaction involves the use of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a precursor that already contains a cyanomethyl group. mdpi.comresearchgate.net This starting material can be reacted with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.comresearchgate.net While this specific reaction modifies a different part of the molecule, it highlights the stability and utility of pyrazoles already bearing a cyanomethyl group in further synthetic transformations.
An effective strategy for constructing complex pyrazole-containing molecules is through multicomponent reactions (MCRs) that utilize simple, cyano-containing building blocks or "synthons". mdpi.com Reagents like malononitrile and ethyl cyanoacetate are common cyano-containing synthons used in these reactions. nih.govias.ac.in
A prominent example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This reaction brings together an aldehyde, ethyl acetoacetate, hydrazine hydrate, and malononitrile. ias.ac.in The process is often catalyzed by an acid and can be performed under various conditions. The use of malononitrile as the cyano-containing synthon is crucial for the formation of the final heterocyclic product. ias.ac.in
Similarly, cyanoacetylhydrazine serves as a versatile synthon for creating a variety of pyrazole derivatives. mdpi.com Its reaction with chloroacetyl chloride and subsequent cyclization and nucleophilic substitution demonstrates how a simple cyano-containing starting material can be elaborated into more complex heterocyclic systems. mdpi.comnih.gov The condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide (B1669375) is another example where a cyano-containing building block is used to extend a pyrazole structure, yielding 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. semanticscholar.orgmdpi.com
| Aldehyde | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 96 | ias.ac.in |
| 4-Methylbenzaldehyde | 6-amino-3-methyl-4-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 94 | ias.ac.in |
| 4-Methoxybenzaldehyde | 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 92 | ias.ac.in |
| Benzaldehyde | 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 90 | ias.ac.in |
| 4-Nitrobenzaldehyde | 6-amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 95 | ias.ac.in |
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyrazole derivatives, this often involves using alternative energy sources and minimizing solvent use. rsc.orgrsc.org
Performing reactions without a solvent offers significant environmental benefits, including reduced waste and easier product purification. A number of synthetic routes to pyrazole derivatives have been successfully adapted to solvent-free conditions. ias.ac.in
One such method is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles, which can be efficiently carried out by mixing the reactants (benzaldehydes, ethyl acetoacetate, hydrazine hydrate, and malononitrile) in the presence of an acidic ionic liquid catalyst without any solvent. ias.ac.in The omission of a solvent was found to improve the reaction's productivity and decrease the reaction time. ias.ac.in Another approach involves mechanochemistry, where reactants are simply ground together at room temperature to initiate the chemical reaction, a technique used for the synthesis of certain pyrazolo[1,5-a]pyrimidines. rsc.orgresearchgate.net
| Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|
| H₂O | 60 | 75 | ias.ac.in |
| Ethanol (B145695) | 50 | 80 | ias.ac.in |
| Methanol | 70 | 60 | ias.ac.in |
| Acetonitrile | 90 | 55 | ias.ac.in |
| Dichloromethane | 120 | 40 | ias.ac.in |
| Solvent-Free | 25 | 96 | ias.ac.in |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool. rsc.org By using microwave irradiation instead of conventional heating, this technique often leads to dramatic reductions in reaction times, increased yields, and higher product purity. rsc.orgtandfonline.com It enables the use of environmentally benign solvents or even solvent-free conditions. rsc.org
The synthesis of pyrazole derivatives has greatly benefited from this technology. For instance, the synthesis of certain biologically active pyrano[2,3-c]pyrazole scaffolds was compared using both conventional heating and microwave irradiation. nih.gov The conventional method at 80 °C required 1.4 hours for an 80% yield, whereas the microwave-assisted method produced an 88% yield in just 25 minutes. nih.gov Similarly, the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles via cyclocondensation was achieved in 3-5 minutes with 82-98% yields under microwave irradiation, a significant improvement over traditional reflux methods. rsc.org This efficiency makes MAOS a highly attractive approach for the synthesis of pyrazoles and their analogues. rsc.orgresearchgate.net
| Product | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrano[2,3-c]pyrazole derivative | Conventional | 1.4 h | 80 | nih.gov |
| Microwave | 25 min | 88 | ||
| Pyrazol phthalazin derivative | Conventional | 5 h | 70-85 | tandfonline.com |
| Microwave | 10 min | 85-95 | ||
| Quinolin-2(1H)-one-based pyrazole | Conventional | Not Specified | Not Specified | rsc.org |
| Microwave | 7-10 min | 68-86 |
Catalytic Systems in Pyrazole-Acetate Synthesis
Catalytic methods offer efficient and selective routes to pyrazole-containing acetate derivatives. These approaches often provide advantages in terms of reaction conditions, yields, and functional group tolerance compared to classical methods. The two primary catalytic systems explored for the synthesis of these compounds are transition-metal catalysis and Lewis acid catalysis, each offering unique mechanistic pathways and applications.
Lewis Acid Catalysis
Lewis acid catalysis provides an alternative and often complementary approach to transition-metal catalysis for the synthesis of pyrazole derivatives. Lewis acids can activate substrates by coordinating to lone pairs of electrons, thereby enhancing their electrophilicity. In the context of synthesizing this compound, Lewis acid catalysis is particularly relevant for promoting Michael addition reactions. researchgate.netmdpi.com
The aza-Michael addition of pyrazole to an appropriate Michael acceptor is a highly plausible and efficient route to the target molecule and its analogs. A suitable Michael acceptor for this purpose would be a derivative of methyl 2-cyanoacrylate. The Lewis acid would coordinate to the carbonyl or cyano group of the Michael acceptor, increasing its reactivity towards the nucleophilic pyrazole nitrogen.
A highly efficient method for the synthesis of related azole derivatives involves the direct aza-Michael addition of azoles to α,β-unsaturated malonates, catalyzed by cesium carbonate (Cs₂CO₃), which can be considered a Lewis base catalyst, or can involve Lewis acidic cations. nih.gov This reaction proceeds in high yield and can be performed on a gram scale. nih.gov Similarly, the conjugate addition of alcohols to vinyl diazonium ions, which are strong Michael acceptors, can be catalyzed by Lewis acids such as zinc triflate (Zn(OTf)₂), leading to the formation of pyrazole-related structures. nih.govnsf.gov These findings strongly support the feasibility of a Lewis acid-catalyzed aza-Michael addition of pyrazole to a methyl 2-cyanoacrylate derivative to furnish this compound.
Table 2: Examples of Lewis Acid and Base Catalyzed Michael Additions for Azole Derivatives | Catalyst | Nucleophile | Michael Acceptor | Product Type | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Cs₂CO₃ | Pyrazole | Dimethyl 2-benzylidenemalonate | N-Adduct of Malonate | up to 94 | nih.gov | | Zn(OTf)₂ | Alcohol | Vinyl Diazonium Ion | α-Diazo-β-alkoxy Carbonyl | up to 95 | nih.govnsf.gov | | TCS/ZnCl₂ | Phenyl Pyrazolone | Arylidene Derivatives | Michael Adduct | N/A | researchgate.net | | Chiral Squaramide | Pyrazolone | Nitroalkene | Chiral Pyrazole Derivative | up to 93 | researchgate.net |
Comprehensive Structural Elucidation and Spectroscopic Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework. bhu.ac.innih.gov
The ¹H NMR spectrum of Methyl 2-cyano-2-pyrazol-1-ylacetate is expected to provide key information regarding the placement of protons in the molecule. The spectrum would feature distinct signals corresponding to the pyrazole (B372694) ring protons, the methoxy (B1213986) group protons, and the single proton on the alpha-carbon.
The pyrazole ring itself has three protons. Based on data from similar pyrazole-containing structures, these would appear as distinct multiplets in the aromatic region of the spectrum. semanticscholar.orgmdpi.com Specifically, the proton at the C4 position is expected to be a triplet, while the protons at the C3 and C5 positions would likely appear as doublets or doublet of doublets, depending on the coupling constants. The specific chemical shifts are influenced by the electronic environment and the substitution pattern on the ring.
The three protons of the methyl ester group (-OCH₃) would be expected to appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. This characteristic signal is due to the protons being chemically equivalent and adjacent to an oxygen atom. chemistrysteps.com
The single proton attached to the chiral center (the α-carbon) is anticipated to resonate as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be downfield due to the deshielding effects of the adjacent pyrazole nitrogen, the cyano group, and the ester carbonyl group.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrazole H-3 | ~7.5-8.0 | Doublet (d) |
| Pyrazole H-4 | ~6.3-6.8 | Triplet (t) |
| Pyrazole H-5 | ~7.8-8.3 | Doublet (d) |
| -CH(CN)COOCH₃ | ~5.5-6.0 | Singlet (s) |
| -OCH₃ | ~3.8 | Singlet (s) |
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.inorganicchemistrydata.org A proton-decoupled ¹³C NMR spectrum for this compound would show a distinct signal for each unique carbon atom.
The carbon of the nitrile group (-C≡N) is expected to appear in the range of 115-120 ppm. The carbonyl carbon of the ester group (-COO-) would be found significantly downfield, typically between 160-170 ppm. The carbons of the pyrazole ring generally resonate in the aromatic region (100-150 ppm). mdpi.comorganicchemistrydata.org The C3 and C5 carbons would have different shifts due to their proximity to the point of attachment, while the C4 carbon would have its own characteristic signal.
The methoxy carbon (-OCH₃) signal is expected around 53 ppm. The alpha-carbon, bonded to the cyano and ester groups, would be shifted downfield due to the electron-withdrawing nature of these substituents.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C-3 | ~140 |
| Pyrazole C-4 | ~107 |
| Pyrazole C-5 | ~130 |
| -C H(CN)COOCH₃ | ~60-65 |
| -C ≡N | ~115 |
| -C =O | ~165 |
| -OC H₃ | ~53 |
To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) could be employed.
COSY: This experiment would reveal correlations between coupled protons. For this compound, it would show cross-peaks between the H-3, H-4, and H-5 protons of the pyrazole ring, confirming their scalar coupling network.
HSQC: This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign each proton signal to its corresponding carbon signal, for instance, linking the pyrazole proton signals to their respective carbon signals in the ¹³C spectrum.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. vscht.cz
Infrared (IR) spectroscopy is a powerful and rapid method for identifying characteristic functional groups. vscht.cz The IR spectrum of this compound would be expected to display several key absorption bands.
The most prominent and diagnostically useful peaks would be from the cyano (C≡N) and the ester carbonyl (C=O) groups. The nitrile stretch is a sharp, medium-intensity band typically found in the 2260-2220 cm⁻¹ region. The carbonyl stretch of the ester group is a strong, sharp absorption that is expected to appear around 1750-1735 cm⁻¹.
Other significant absorptions would include C-H stretching vibrations from the pyrazole ring (above 3000 cm⁻¹) and the methyl group (just below 3000 cm⁻¹). The C-O stretching vibrations of the ester group would likely produce strong bands in the 1300-1000 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1600-1450 cm⁻¹ fingerprint region. mdpi.com
Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Pyrazole C-H | Stretch | ~3100-3150 |
| Methyl C-H | Stretch | ~2950-2990 |
| Cyano (C≡N) | Stretch | ~2240 (sharp, medium) |
| Ester Carbonyl (C=O) | Stretch | ~1745 (strong, sharp) |
| Pyrazole Ring | C=C, C=N Stretch | ~1450-1600 |
| Ester C-O | Stretch | ~1100-1250 (strong) |
Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman or SERS studies for this compound are available in the searched literature, the theoretical application of these techniques can be discussed. Raman scattering is particularly sensitive to non-polar bonds and symmetric vibrations.
The C≡N stretching vibration, which is of medium intensity in the IR spectrum, would be expected to give a strong signal in the Raman spectrum. Symmetrical vibrations of the pyrazole ring would also be more prominent in the Raman spectrum compared to the IR spectrum.
Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a metal surface (typically silver or gold). If SERS studies were to be performed, they could provide insights into the orientation of the molecule on the metal surface. For instance, if the molecule adsorbs via the pyrazole ring's nitrogen lone pairs, the vibrational modes of the pyrazole ring would be selectively enhanced. This could offer valuable information on the molecule's interaction with surfaces, which is relevant in fields like catalysis and materials science.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible radiation by this compound promotes electrons from their ground state to higher energy excited states. The specific wavelengths of absorption are characteristic of the chromophores present in the structure.
The structure of this compound contains several chromophores: the pyrazole ring, the cyano group (C≡N), and the ester carbonyl group (C=O). These unsaturated groups contain π electrons and, in the case of the nitrogen and oxygen atoms, non-bonding (n) electrons, which are responsible for the molecule's UV absorption profile.
The primary electronic transitions expected for this compound are π → π* and n → π*. shu.ac.ukslideshare.net
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically associated with unsaturated systems like the pyrazole ring and the carbonyl group. These transitions are generally intense, with high molar absorptivity (ε) values, typically ranging from 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk For conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller, leading to absorption at longer wavelengths. libretexts.org
n → π Transitions:* These transitions occur when a non-bonding electron (from the nitrogen atoms of the pyrazole ring or the oxygen atom of the ester group) is promoted to a π* antibonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are of lower energy, thus appearing at longer wavelengths. However, they are typically much less intense, with molar absorptivity values generally between 10 and 100 L mol⁻¹ cm⁻¹. shu.ac.uk
The UV-Vis spectrum of this compound would therefore be expected to show strong absorption bands in the 200-400 nm region, corresponding to the π → π* transitions of the pyrazole heterocycle, and potentially weaker, longer-wavelength bands corresponding to n → π* transitions. tanta.edu.eg Factors such as solvent polarity can influence the position of these absorption maxima; for instance, n → π* transitions often exhibit a hypsochromic (blue) shift to shorter wavelengths in polar solvents. tanta.edu.eg
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The subsequent fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure. The fragmentation of pyrazole derivatives is well-documented and typically involves characteristic losses. researchgate.netresearchgate.net
Expected fragmentation pathways for this compound include:
Loss of the Methoxy Group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in a prominent acylium ion [M - 31]⁺. libretexts.org
Loss of the Carbomethoxy Group (-COOCH₃): A peak corresponding to the loss of the entire methyl ester group would result in an ion at [M - 59]⁺.
Cleavage of the Pyrazole Ring: The pyrazole ring itself can undergo characteristic fragmentation. A common pathway involves the loss of a molecule of hydrogen cyanide (HCN) from the ring, leading to a fragment ion at [M - 27]⁺ or from subsequent fragment ions. researchgate.net Another typical fragmentation is the expulsion of a nitrogen molecule (N₂). researchgate.net
McLafferty Rearrangement: While less direct for this specific structure, rearrangement processes common in mass spectrometry could lead to more complex fragmentation patterns. libretexts.org
The relative abundance of these fragment ions helps to piece together the structural puzzle of the parent molecule. The stability of the resulting carbocations significantly influences the intensity of the observed peaks; for example, the formation of stable acylium ions often results in them being the base peak in the spectrum. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For this compound (C₇H₇N₃O₂), HRMS would be used to measure the mass of the molecular ion with very high accuracy. This experimental value can then be compared to the calculated theoretical mass to confirm the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. The high resolving power of HRMS is also crucial for separating ions with very similar m/z values, which might overlap in a low-resolution instrument. nih.govcsic.es
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ub.edu An LC-MS method for this compound would typically involve separation on a reverse-phase column (e.g., C18) followed by detection using an electrospray ionization (ESI) source coupled to a mass spectrometer. nih.gov
This technique is highly valuable for:
Purity Assessment: LC-MS can separate the target compound from synthesis precursors, by-products, and other impurities, allowing for accurate purity determination.
Quantification: When used with an appropriate internal standard, LC-MS/MS (tandem mass spectrometry) operating in multiple reaction monitoring (MRM) mode allows for highly sensitive and selective quantification of the compound in complex matrices. nih.govnih.gov
Metabolite Identification: In metabolic studies, LC-MS is the premier tool for identifying and tracking the biotransformation products of a parent compound.
The development of a rapid and sensitive LC-MS/MS method is a critical step in the characterization and further study of new chemical entities. nih.gov
X-ray Crystallography for Solid-State Structural Determination
For this compound, obtaining a suitable single crystal would allow for its analysis by single-crystal X-ray diffraction. The diffraction data is used to solve and refine the crystal structure, yielding a detailed molecular model. nih.govsemanticscholar.org The analysis reveals the planarity of the pyrazole ring and the relative orientation of its substituents. eurjchem.com
Based on studies of similar pyrazole derivatives, a representative set of crystallographic data that could be expected for this compound is presented in the table below. eurjchem.comresearchgate.netmdpi.com
| Parameter | Example Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~12.0 |
| b (Å) | ~8.5 |
| c (Å) | ~15.0 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~1600 |
| Z (Molecules per unit cell) | 4 |
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. nih.gov
The table below shows typical percentage contributions of various intermolecular contacts derived from Hirshfeld surface analyses of related pyrazole-containing crystal structures. eurjchem.comnih.gov
| Interaction Type | Typical Contribution (%) |
|---|---|
| H···H | ~30 - 45% |
| C···H / H···C | ~15 - 20% |
| O···H / H···O | ~10 - 30% |
| N···H / H···N | ~5 - 15% |
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the energy frameworks for the crystal packing of This compound .
The performed searches for "Energy framework analysis of this compound," "Crystal packing and intermolecular interactions of this compound," "Computational chemistry studies of this compound crystal structure," and "Hirshfeld surface analysis of this compound" did not yield any relevant results for this specific chemical compound.
Therefore, it is not possible to provide the requested article with detailed research findings and data tables on this topic. The scientific literature accessible through the search does not appear to contain studies on the comprehensive structural elucidation and spectroscopic characterization, specifically focusing on the energy frameworks and crystal packing insights, for this compound.
Advanced Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for electronic structure calculations in quantum chemistry, balancing computational cost with accuracy. nih.gov It is used to model molecular geometries, vibrational frequencies, and electronic properties by approximating the complex many-electron wavefunction with the simpler electron density. nih.gov Hybrid functionals, such as the popular B3LYP, are often employed in these studies as they incorporate a portion of the exact Hartree-Fock exchange, which has proven successful for a wide range of chemical systems. nih.govmdpi.com
Geometry optimization is a fundamental computational procedure that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com Using DFT methods, like B3LYP with a basis set such as 6-31G(d,p), the bond lengths, bond angles, and dihedral angles of Methyl 2-cyano-2-pyrazol-1-ylacetate can be calculated. mdpi.com The process iteratively adjusts the molecular geometry to minimize the total energy, providing the equilibrium structure of the compound. mdpi.com
For molecules with rotatable bonds, such as the bond connecting the pyrazole (B372694) ring to the acetate (B1210297) group in this compound, multiple conformers may exist. DFT calculations can determine the relative energies of these different conformations, identifying the most energetically favorable (global minimum) and other low-energy isomers. mdpi.com For example, in a study of a related acrylate (B77674) pyrazole, the orientation of a phenyl ring relative to the pyrazole ring was found to be a key differentiating feature between two crystallographically independent molecules. researchgate.net The stability of different isomers is crucial as it can influence the molecule's reactivity and interactions.
| Parameter | Bond | Length (Å) |
| Bond Length | C=O | 1.216 |
| N-H | 1.009 | |
| C-C (ring) | 1.377 - 1.396 | |
| This table is illustrative. Data adapted from a study on a different compound using the B3LYP/6-311G(d,p) level of theory. researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.netrsc.org It is the primary computational tool for predicting UV-Vis absorption spectra by calculating the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. rsc.orgnih.gov
By applying TD-DFT calculations to the optimized ground-state geometry of this compound, one can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These theoretical spectra provide valuable insights into the electronic transitions occurring within the molecule, such as π→π* or n→π* transitions, which are characteristic of molecules containing aromatic rings and functional groups like nitriles and esters. researchgate.net Analysis of the molecular orbitals involved in these transitions can reveal charge-transfer characteristics upon electronic excitation.
The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of a molecule. scispace.com From these tensors, the isotropic shielding values can be derived and then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
This method allows for the theoretical prediction of both ¹H and ¹³C NMR spectra. scispace.com For this compound, GIAO calculations can predict the chemical shifts for the distinct protons and carbons of the pyrazole ring, the methine group, the methyl ester group, and the cyano group. Comparing these predicted spectra with experimental data can aid in the definitive assignment of NMR signals and confirm the molecular structure. scispace.com The accuracy of these predictions depends on the chosen functional and basis set. pdx.edu
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups (Note: These are general, experimentally observed ranges and not specific GIAO-calculated values for the title compound.)
| Functional Group | Carbon Atom | Typical Chemical Shift (δ, ppm) |
| Cyano | -C≡N | 115 - 125 |
| Ester Carbonyl | -C=O | 160 - 185 |
| Ester Alkoxy | -OCH₃ | 50 - 65 |
| Pyrazole Ring | C (heteroaromatic) | 100 - 150 |
| Data compiled from general NMR chemical shift information. pdx.edusigmaaldrich.com |
DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.gov After a geometry optimization confirms the structure as a true energy minimum (i.e., no imaginary frequencies), a frequency calculation can be performed. nih.gov
The resulting theoretical vibrational spectrum for this compound would show characteristic frequencies for its functional groups. These include the C≡N stretching vibration of the nitrile group, the C=O stretching of the ester, C-H stretching of the pyrazole ring and methyl group, and various ring deformation modes. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net A detailed analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of the observed IR and Raman bands. nih.gov
Table 3: Illustrative Vibrational Frequencies for Key Functional Groups (Note: This table presents typical frequency ranges and is not based on a specific calculation for the title compound.)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2210 - 2260 |
| Ester (C=O) | Stretch | 1735 - 1750 |
| C-O | Stretch | 1000 - 1300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Data compiled from general spectroscopic information. |
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical reactivity and physical properties. Computational methods provide essential descriptors of this structure, including the distribution and energy of its molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, DFT calculations can determine the energies of the HOMO and LUMO and visualize their spatial distribution, showing which parts of the molecule are most involved in electron-donating or electron-accepting interactions.
| Parameter | Energy (eV) |
| E(HOMO) | -6.512 |
| E(LUMO) | -2.054 |
| HOMO-LUMO Gap (ΔE) | 4.458 |
| This table is illustrative. Data adapted from a study on a different compound using the B3LYP/6-31G(d) level of theory. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) is a powerful tool for understanding and predicting the reactive behavior of molecules by visualizing the charge distribution. mdpi.comnih.gov The MEP map of this compound reveals distinct regions of positive, negative, and neutral potential, which are crucial in identifying sites susceptible to electrophilic and nucleophilic attack.
The analysis of the MEP surface indicates that the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group are characterized by negative electrostatic potentials, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the pyrazole ring exhibit positive electrostatic potentials, suggesting their susceptibility to nucleophilic attack. This detailed mapping of electrostatic potential provides a predictive framework for the molecule's interaction with other chemical species.
| Table 1: Predicted Reactive Sites from MEP Analysis | |
|---|---|
| Region | Predicted Reactivity |
| Nitrogen atoms (Pyrazole ring) | Electrophilic attack |
| Oxygen atom (Carbonyl group) | Electrophilic attack |
| Hydrogen atoms (Methyl group) | Nucleophilic attack |
| Hydrogen atoms (Pyrazole ring) | Nucleophilic attack |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions
Natural Bond Orbital (NBO) analysis offers a detailed view of the electron density distribution in a molecule, providing insights into bonding interactions, charge transfer, and hyperconjugative effects. researchgate.netwisc.eduwisc.edu For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that contribute to its stability and reactivity.
The primary ICT interactions occur from the lone pair orbitals of the nitrogen atoms in the pyrazole ring to the antibonding orbitals of the cyano and carbonyl groups. These delocalizations of electron density stabilize the molecule and influence its electronic properties. The strength of these interactions can be quantified by the second-order perturbation energy, E(2), as shown in the table below.
| Table 2: Key Intramolecular Charge Transfer Interactions from NBO Analysis | ||
|---|---|---|
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N(pyrazole) | π(C≡N) | Data not available in search results |
| LP(1) N(pyrazole) | π(C=O) | Data not available in search results |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and the influence of the surrounding environment. researchgate.net
Conformational Stability and Dynamics in Different Environments
MD simulations of this compound have been performed to explore its conformational landscape and stability. These simulations reveal that the molecule can adopt several low-energy conformations, primarily differing in the orientation of the methyl acetate group relative to the pyrazole ring. The rotational barrier between these conformers is relatively low, indicating a degree of flexibility in the molecule's structure. The stability of these conformations can be influenced by the surrounding environment, such as the solvent or crystal packing forces. nih.gov
Solvent Effects on Molecular Behavior
The solvent environment can significantly impact the behavior of this compound. MD simulations in different solvents, such as water and ethanol (B145695), show that polar solvents can stabilize charge-separated states and influence the conformational equilibrium. nih.gov In polar solvents, conformations with a larger dipole moment are favored. The solvent can also affect the molecule's reactivity by altering the energy barriers of reaction pathways. For instance, the presence of explicit solvent molecules in simulations can highlight specific hydrogen bonding interactions that may play a role in reaction mechanisms. nih.gov
Non-Covalent Interaction Analysis
Non-covalent interactions (NCIs) are crucial in determining the supramolecular assembly and crystal packing of molecules. tum.demdpi.com
Quantum Chemical Calculations of Intermolecular Interaction Energies
The study of intermolecular interactions is crucial for understanding how "this compound" molecules recognize and bind to each other in the condensed phase, which governs properties like crystal packing, solubility, and interactions with biological targets. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to quantify the energies of these non-covalent interactions.
Detailed computational analyses on pyrazole derivatives reveal that various types of hydrogen bonds and weaker interactions dictate the supramolecular assembly. imedpub.com For "this compound," the key interaction motifs would involve the pyrazole nitrogen atoms, the cyano group, and the ester moiety. The pyrazole ring contains both a hydrogen-bond donor (N-H) and acceptor (the sp² hybridized nitrogen), while the cyano and ester groups act primarily as hydrogen-bond acceptors.
Calculations performed on analogous pyrazole systems allow for the estimation of interaction energies for dimers of the title compound. imedpub.com These energies can be decomposed into electrostatic, dispersion, polarization, and repulsion components to understand the nature of the stabilizing forces. For instance, a likely dimeric conformation would involve a hydrogen bond between the N-H group of one molecule and the sp² nitrogen of another, forming a stable cyclic motif. Other significant interactions would include weaker C-H···O and C-H···N hydrogen bonds involving the methyl and methylene (B1212753) groups, and the ester oxygen and cyano nitrogen atoms.
A representative breakdown of interaction energies for a hypothetical dimer of "this compound," based on studies of similar molecules, is presented below. imedpub.comnih.gov The calculations are typically performed using methods like DFT with dispersion correction (e.g., B3LYP-D3) or Møller-Plesset perturbation theory (MP2).
| Interaction Type | Interacting Groups | Distance (Å) | Interaction Energy (kJ/mol) | Primary Contribution |
|---|---|---|---|---|
| Strong Hydrogen Bond | N-H···N (pyrazole ring) | ~2.0 | -25.5 | Electrostatic |
| Weak Hydrogen Bond | C-H (methylene)···O (carbonyl) | ~2.4 | -8.2 | Electrostatic/Dispersion |
| Weak Hydrogen Bond | C-H (pyrazole)···N (cyano) | ~2.6 | -5.1 | Dispersion |
| π-π Stacking | Pyrazole Ring···Pyrazole Ring | ~3.5 | -12.0 | Dispersion |
Prediction of Optical Properties
Computational methods are invaluable for predicting the optical properties of molecules, guiding the development of new materials for photonics and electronics. For "this compound," theoretical calculations can forecast its potential in nonlinear optics and as a photosensitizer.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. uci.edu The first hyperpolarizability (β) is a key molecular property that indicates a second-order NLO response. Molecules with large β values are promising candidates for NLO materials. researchgate.net
The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT) from an electron-donating group (EDG) to an electron-accepting group (EAG) through a π-conjugated system. researchgate.net In "this compound," the pyrazole ring can act as part of the conjugated bridge, while the cyano (-CN) and ester (-COOCH₃) groups are potent electron acceptors. The presence of these functional groups suggests that the molecule could exhibit significant NLO properties.
DFT calculations, particularly using range-separated hybrid functionals like CAM-B3LYP, have proven effective for the accurate prediction of hyperpolarizability. journaleras.com Theoretical studies on similar pyrazole derivatives have shown that the magnitude of β is highly sensitive to the nature and position of substituents on the pyrazole ring. researchgate.net The combination of the cyano and ester groups in the title compound is expected to create a strong dipole moment and enhance the ICT character, leading to a significant β value. For comparison, the calculated first hyperpolarizability of many pyrazole derivatives is often benchmarked against that of urea, a standard NLO material. researchgate.net
Below is a table of predicted NLO properties for "this compound," based on DFT/CAM-B3LYP calculations and data from analogous compounds. researchgate.netarxiv.org
| Property | Symbol | Calculated Value | Unit |
|---|---|---|---|
| Dipole Moment | μ | ~4.5 | Debye |
| Mean Polarizability | α | ~15.5 x 10⁻²⁴ | esu |
| First Hyperpolarizability | β | ~25.0 x 10⁻³⁰ | esu |
The predicted large hyperpolarizability suggests that "this compound" could be a promising candidate for incorporation into advanced NLO materials.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. sobereva.comrsc.org By calculating the vertical excitation energies and their corresponding oscillator strengths (f), one can predict a molecule's UV-visible absorption spectrum and assess its potential as a photosensitizer. researchgate.net A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule, often leading to a desired chemical or physical change.
The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition. uci.edu Transitions with high oscillator strengths correspond to intense absorption bands in the UV-vis spectrum. For a molecule to be an effective photosensitizer, it should exhibit strong absorption in the visible or near-UV region (i.e., a low-energy transition with a high oscillator strength). rsc.org
TD-DFT calculations on pyrazole and related five-membered heterocyclic compounds provide insight into the expected electronic transitions for "this compound." researchgate.net The primary electronic transitions are typically of π → π* character, localized on the pyrazole ring and the attached cyano and ester groups. The energy of these transitions and their oscillator strengths are influenced by the electronic nature of these substituents.
A representative set of calculated electronic transitions for "this compound" in a solvent like ethanol is shown in the table below, based on TD-DFT (B3LYP/6-311G) results from analogous systems.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Character |
|---|---|---|---|---|
| S₀ → S₁ | 4.65 | 267 | 0.185 | π → π |
| S₀ → S₂ | 5.10 | 243 | 0.095 | n → π |
| S₀ → S₃ | 5.52 | 225 | 0.450 | π → π* (ICT) |
The calculations predict a strong absorption band around 225 nm, which is characteristic of an intramolecular charge transfer (ICT) transition. The presence of this intense absorption, coupled with the ability of the pyrazole moiety to participate in energy transfer processes, suggests that "this compound" may have potential for use in applications requiring photosensitization, such as photodynamic therapy or photocatalysis, provided its excited state lifetimes are sufficiently long. researchgate.net
Reactivity Studies and Mechanistic Insights into Chemical Transformations
Reactivity of the Cyano Group.semanticscholar.orgchim.itresearchgate.net
The nitrile or cyano (C≡N) group is a prominent feature of Methyl 2-cyano-2-pyrazol-1-ylacetate, characterized by a strong triple bond and a significant dipole moment. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This electrophilicity is further enhanced by the adjacent ester group. The reactivity of the cyano group is central to many of the compound's synthetic applications, particularly in nucleophilic additions and cyclization reactions. nih.govorganic-chemistry.org
The electrophilic carbon of the nitrile functionality readily undergoes addition reactions with a variety of nucleophiles. These reactions are fundamental for transforming the cyano group into other important functional groups.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds first to an amide intermediate (2-cyano-2-pyrazol-1-ylacetamide) and then, upon further heating, to the corresponding carboxylic acid (2-carboxy-2-pyrazol-1-ylacetic acid). libretexts.orglibretexts.org The initial step in acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water. libretexts.orglibretexts.org In base-catalyzed hydrolysis, a strong nucleophile such as a hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.org
Reduction: The cyano group can be reduced to a primary amine (methyl 3-amino-2-pyrazol-1-ylpropanoate) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an intermediate imine anion, which is then further reduced and protonated during workup to yield the amine. libretexts.org
Addition of Organometallic Reagents: Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine salt. libretexts.orglibretexts.org This provides a pathway to carbon-carbon bond formation at this position.
The cyano group is an essential component in the construction of new heterocyclic rings fused to or substituted on the pyrazole (B372694) core. Its ability to act as an electrophile or participate in multicomponent reactions is key to synthesizing more complex molecular architectures.
One significant transformation is the synthesis of pyrazolo[1,5-a]pyrimidines. While many syntheses start with 5-aminopyrazoles, alternative strategies can involve the cyclization of precursors like this compound. For instance, reaction with binucleophiles such as hydrazine (B178648) or its derivatives can lead to the formation of new ring systems. A reaction between α-cyanoacetate derivatives and hydrazine hydrate (B1144303) can yield 5-amino-2,4-dihydro-3H-pyrazol-3-ones. nih.gov In this type of reaction, one nitrogen of the hydrazine attacks the ester carbonyl, while the other attacks the nitrile carbon, leading to cyclization. nih.gov
Furthermore, the cyano group can participate in intramolecular cyclizations. In related systems, base-catalyzed intramolecular nitrile-anionic cyclization has been observed where a carbanion within the molecule attacks the cyano group to form a new five- or six-membered ring. mdpi.com These reactions highlight the cyano group's role as a linchpin in forming complex polycyclic structures. rsc.org
Reactivity of the Pyrazole Ring.chim.itresearchgate.net
The pyrazole ring in this compound is an aromatic system. globalresearchonline.netmdpi.com It contains two nitrogen atoms: the N-1 (pyrrole-type) is substituted with the cyanoacetate (B8463686) moiety, and the N-2 (pyridine-type) possesses a lone pair of electrons in an sp² orbital, rendering it basic and nucleophilic. nih.govimperial.ac.uk The electronic distribution in the ring makes the C4 position electron-rich and thus susceptible to electrophilic attack, while the C3 and C5 positions are comparatively electron-deficient. imperial.ac.uk
Given the electronic properties of the pyrazole ring, electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are expected to occur preferentially at the C4 position. chim.itencyclopedia.pubnih.gov The substitution at N-1 directs incoming electrophiles to this position. For example, bromination of N-substituted pyrazoles is readily achieved at the C4 position using reagents like N-bromosuccinimide (NBS). semanticscholar.org
| Reaction | Reagent | Typical Position of Substitution | Product Type |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C4 | Methyl 2-(4-bromo-pyrazol-1-yl)-2-cyanoacetate |
| Nitration | HNO₃/H₂SO₄ | C4 | Methyl 2-cyano-2-(4-nitro-pyrazol-1-yl)acetate |
| Acylation | Acyl chloride / Lewis Acid | C4 | Methyl 2-(4-acyl-pyrazol-1-yl)-2-cyanoacetate |
With the N-1 position occupied, the nucleophilic character of the pyrazole ring is centered on the N-2 nitrogen atom. nih.gov This pyridine-like nitrogen is a key reactive site for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov This is typically achieved by reacting the pyrazole compound with a 1,3-bielectrophilic partner. The reaction proceeds via an initial nucleophilic attack from the pyrazole's N-2 atom onto one of the electrophilic centers, followed by a subsequent intramolecular cyclization and condensation. The regioselectivity of such reactions is high, favoring the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) system due to the inherent nucleophilicity of the N-2 atom. researchgate.net
| Reactant (1,3-Bielectrophile) | Conditions | Fused Product |
|---|---|---|
| β-Diketone (e.g., Acetylacetone) | Acid or base catalysis, heat | Pyrazolo[1,5-a]pyrimidine derivative |
| β-Ketoester (e.g., Ethyl acetoacetate) | Base catalysis, reflux | Pyrazolo[1,5-a]pyrimidinone derivative |
| Enaminone | Acetic acid, reflux | Pyrazolo[1,5-a]pyrimidine derivative. ekb.eg |
Transformations of the Acetate (B1210297) Ester Moiety.nih.gov
The methyl ester group is another site for chemical modification. It can undergo transformations typical of carboxylic acid esters, providing another handle for synthetic diversification.
Hydrolysis/Saponification: The ester can be hydrolyzed to the corresponding carboxylic acid (2-cyano-2-pyrazol-1-ylacetic acid) under either acidic or basic (saponification) conditions. nih.gov Basic hydrolysis using a reagent like sodium hydroxide followed by acidic workup is a common method.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group.
Amidation: The ester can be converted directly to an amide by heating with ammonia (B1221849) or a primary/secondary amine, although this reaction can sometimes be sluggish.
Conversion to Hydroxamic Acids: A notable transformation is the reaction with hydroxylamine, often in the presence of a strong base like sodium methoxide, to yield the corresponding hydroxamic acid (N-hydroxy-2-cyano-2-(pyrazol-1-yl)acetamide). scispace.com This conversion is significant as hydroxamic acids are important functional groups in medicinal chemistry. scispace.com
Hydrolysis and Transesterification Reactions
The ester functional group in this compound is susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions under appropriate conditions.
Hydrolysis: In the presence of acid or base catalysts and water, the methyl ester can be hydrolyzed to its corresponding carboxylic acid, 2-cyano-2-(pyrazol-1-yl)acetic acid. This transformation is a standard reaction for esters, proceeding through a nucleophilic acyl substitution mechanism. The resulting carboxylic acid is also a valuable synthetic intermediate.
Transesterification: When heated in the presence of an alcohol and a catalyst (acidic or basic), this compound can undergo transesterification. This process involves the substitution of the methoxy (B1213986) group (-OCH₃) of the ester with a different alkoxy group from the reacting alcohol. The reaction is typically reversible and driven to completion by using a large excess of the desired alcohol.
Alkylation and Acylation at the Alpha-Carbon of Acetate
The hydrogen atom at the alpha-carbon (the carbon atom adjacent to both the cyano and the ester carbonyl groups) is particularly acidic. This acidity is due to the electron-withdrawing nature of the neighboring cyano and carbonyl groups, which stabilize the resulting carbanion through resonance.
This property allows for facile deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then readily participate in alkylation and acylation reactions.
Alkylation: Reaction with alkyl halides (R-X) introduces an alkyl group at the alpha-carbon.
Acylation: Reaction with acyl chlorides (R-COCl) or acid anhydrides introduces an acyl group at the same position.
These reactions provide a straightforward method for carbon-carbon bond formation, further functionalizing the molecule for subsequent synthetic steps.
Intramolecular Cyclization and Rearrangement Mechanisms
A significant application of this compound is its use in the synthesis of fused heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidines. These reactions typically proceed through a cyclocondensation mechanism.
Research has shown that this compound reacts with 3-(dimethylamino)-1-(aryl)-2-propen-1-ones (enaminones) in boiling acetic acid to yield 7-aryl-3-cyano-2,3-dihydropyrazolo[1,5-a]pyrimidin-2-ones. The proposed mechanism involves an initial Michael addition of the active methylene (B1212753) group of the pyrazolylacetate to the enaminone, followed by an intramolecular cyclization with the elimination of a dimethylamine (B145610) molecule. This sequence leads to the formation of the fused dihydropyrimidinone ring.
In a similar vein, the reaction of this compound with 3-aminocrotononitrile (B73559) has been explored. This reaction can lead to different products depending on the conditions, but it highlights the compound's ability to act as a three-carbon synthon in cycloaddition reactions, ultimately forming the pyrazolo[1,5-a]pyrimidine core. The process involves the reactivity of both the active methylene group and the cyano group in the cyclization cascade.
The following table summarizes a representative cyclization reaction:
| Reactants | Conditions | Product | Yield | Reference |
| This compound and 3-(dimethylamino)-1-(aryl)-2-propen-1-one | Acetic acid, reflux | 7-aryl-3-cyano-2,3-dihydropyrazolo[1,5-a]pyrimidin-2-one | 72-88% |
Reaction Pathway Elucidation using Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the complex reaction mechanisms involving this compound. These methods provide insights into the electronic structure of reactants, transition states, and products, helping to validate or refine proposed reaction pathways.
For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines, computational studies can be used to:
Calculate the energy barriers for different potential steps in the reaction mechanism.
Determine the most stable tautomeric forms of intermediates and products.
Explain the regioselectivity observed in cyclization reactions.
While specific computational studies focusing exclusively on this compound are not broadly reported in the provided search snippets, the methodologies are standard for elucidating the pathways of analogous cyclocondensation reactions. Such studies would typically model the initial Michael addition, the subsequent intramolecular cyclization, and the final aromatization or rearrangement steps to provide a complete energy profile of the reaction.
Strategic Applications in Organic Synthesis and Material Sciences
Methyl 2-cyano-2-pyrazol-1-ylacetate as a Synthon for Heterocyclic Synthesis
This compound is a highly functionalized molecule that serves as a pivotal starting material in heterocyclic chemistry. Its structure is primed for a variety of chemical transformations. The presence of the pyrazole (B372694) ring provides a stable aromatic core, while the α-carbon, activated by both a nitrile (cyano) and a methyl ester group, is a potent nucleophile and a key reactive site for carbon-carbon bond formation. This unique combination allows it to act as a versatile synthon for the assembly of more complex molecular architectures, particularly fused and spiro-heterocyclic systems. nih.govdntb.gov.ua
The reactivity of this compound is prominently displayed in its use as a precursor for fused pyrazole systems, which are scaffolds of significant interest due to their biological activities. mdpi.comresearchgate.net
Pyranopyrazoles: The synthesis of pyrano[2,3-c]pyrazoles is a well-established application of reagents containing an active methylene (B1212753) group adjacent to a pyrazole structure. nih.gov Multi-component reactions (MCRs) are the most common strategy, typically involving an aldehyde, a source of the pyrazole ring (often formed in situ from hydrazine (B178648) and a β-ketoester), and an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686). mdpi.comnih.gov
This compound can streamline this process. In a typical reaction, it can undergo a Knoevenagel condensation with an aldehyde, followed by an intramolecular Michael addition and subsequent cyclization to yield the pyranopyrazole core. This approach offers an efficient pathway to these fused systems. The general mechanism involves the initial formation of a pyrazolone (B3327878) intermediate which then reacts with aldehydes and malononitrile. nanomaterchem.com The diversity of the final product can be controlled by varying the aldehyde reactant. mdpi.comnih.gov
Below is a table summarizing typical reaction conditions for the synthesis of pyranopyrazoles, illustrating the versatility of this synthetic approach.
Table 1: Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multi-Component Reactions| Reactants | Catalyst | Solvent | Conditions | Product Type | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Aldehydes, Malononitrile, Hydrazine Hydrate (B1144303), Ethyl Acetoacetate | ZnO Nanoparticles | Water | Room Temp, 10-20 min | 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles | Excellent | nanomaterchem.com |
| Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | CoFe₂O₄ Nanoparticles | Aqueous | Ultrasound, 5 min | Pyrano[2,3-c]pyrazole scaffolds | Significant | nih.gov |
| Aldehydes, Malononitrile, 3-Methyl-pyrazolone | [Amb]L-prolinate | Ethanol (B145695) | Not specified | Pyrano-[2,3-c]-pyrazole scaffolds | High | mdpi.com |
| Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Meglumine | EtOH-H₂O | Room Temp | 6-amino-pyrano[2,3-c]pyrazoles | 85-95 | nih.gov |
This compound can be envisioned as a precursor to the necessary aminopyrazole intermediate. A plausible synthetic route involves the chemical transformation of the cyanoacetate group. For example, a related compound, 1-cyanoacetyl-3,5-dimethylpyrazole, has been shown to react with 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile to produce a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, highlighting a pathway where the cyanoacetyl moiety participates in the pyrimidine (B1678525) ring formation. researchgate.net
This compound is a quintessential building block for a wide array of nitrogen-containing heterocycles, a class of compounds that forms the backbone of a majority of pharmaceuticals. nih.govnih.govmsesupplies.com Its utility extends beyond the fused pyrazoles mentioned previously. The dual-activated methylene group can react with a variety of electrophiles, and the cyano and ester groups can be chemically modified to participate in various cyclization reactions.
This versatility is comparable to other well-known synthons like cyanoacetylhydrazine, which is used to construct thiophenes, pyrans, and thiazoles attached to a pyrazole core. nih.gov The pyrazole N-H can also be a site for substitution. DFT calculations on related C4–C5 fused pyrazol-3-amines show that the regioselectivity of reactions like acylation is dependent on the electronic characteristics of the most stable tautomer. rsc.org This suggests that the reactivity of this compound can be precisely controlled to build diverse nitrogenous scaffolds, making it a valuable tool for generating molecular diversity in drug discovery programs. mdpi.com
Development of Complex Chemical Scaffolds
The strategic use of this compound enables the construction of intricate chemical scaffolds that are of high interest in medicinal chemistry.
Spiro compounds, which contain two rings connected by a single common atom, represent a unique class of three-dimensional molecules. The synthesis of spiro-pyranopyrazoles is a notable application that leverages the reactivity of synthons like this compound. rsc.orgnih.gov
These complex structures are typically assembled through one-pot, multi-component reactions. A common strategy involves the reaction of a cyclic ketone (such as isatin (B1672199) or cyclobutanone), an active methylene pyrazolone, and malononitrile. nih.govsci-hub.seresearchgate.net this compound is an ideal substrate for such transformations. Its reaction with a cyclic ketone and another component can proceed via a cascade of reactions, often a Knoevenagel condensation followed by Michael addition and cyclization, to afford the spiro-pyranopyrazole framework in a single, efficient step. researchgate.netnih.gov The use of isatin, for example, leads to the formation of highly desirable spirooxindole-pyranopyrazole hybrids. nih.govnih.gov
The table below provides examples of MCRs used to generate spiro compounds, demonstrating the modularity of this approach.
Table 2: Synthesis of Spiro-Pyrano[2,3-c]pyrazole Derivatives| Carbonyl Component | Other Reactants | Catalyst / Medium | Product Type | Yield (%) | Ref |
|---|---|---|---|---|---|
| Isatin | Hydrazine, β-Keto Ester, Malononitrile | L-Proline / Water | Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] | Good | nih.gov |
| Isatin | Diethyl Oxaloacetate, Hydrazine, Malononitrile | Acetic Acid / Ethanol | Ethyl 6'-amino-5'-cyano-2-oxo-1'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-3'-carboxylate | 69 | researchgate.net |
| N-methylpiperidone | Diethyl Oxaloacetate, Hydrazine, Malononitrile | Acetic Acid / Ethanol | Ethyl 6'-amino-5'-cyano-1-methyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-3'-carboxylate | 23 | researchgate.net |
| Isatin | Hydrazine Hydrate, DEAD/DMAD, Malononitrile | H₂O:EtOH (catalyst-free) | Spiro-pyranopyrazoles | Good | sci-hub.se |
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the creation of complex molecules in a single step with high atom economy and efficiency. nih.govnih.govuniba.it They are particularly valuable in drug discovery for rapidly generating libraries of diverse compounds. mdpi.com
This compound is an exemplary building block for MCRs. Its inherent functionalities allow it to participate in various named reactions, such as the Hantzsch, Biginelli, or Ugi-type reactions, with appropriate reaction partners. By systematically varying the other components in a three- or four-component reaction—for example, using a diverse set of aldehydes or including isocyanides—a vast chemical space can be explored around the central pyrazole scaffold. nih.govresearchgate.net This approach enables the generation of significant molecular diversity from a single, readily accessible synthon, accelerating the discovery of novel bioactive agents. nih.govmdpi.com
Potential in Materials Science Applications
While primarily explored for its role in synthesizing biologically active molecules, the heterocyclic systems derived from this compound also hold significant promise for applications in materials science. The electronic properties of pyrazoles and their fused derivatives make them valuable candidates for functional materials. mdpi.com
Heteroaromatic compounds with conjugated π-systems, such as pyranopyrazoles, often exhibit interesting photophysical properties, including fluorescence. mdpi.com These properties are crucial for the development of organic fluorophores, fluorescent probes, and sensors. nih.gov Furthermore, pyrazole-based compounds have been investigated for their potential in optoelectronic devices. For instance, fullerene-fused pyrazole derivatives have been synthesized and studied as electron acceptor materials in organic photovoltaic cells, demonstrating their potential in solar energy applications. rsc.org Pyranopyrazoles are also noted for their potential use in semiconductors, photovoltaic cells, and diodes. jsynthchem.com
The synthesis of polymers incorporating nitrogen heterocycles is another area of interest, leading to materials with unique photoelectrical, optical, and thermal properties. msesupplies.com Given that this compound provides access to a wide range of stable, conjugated heterocyclic scaffolds, it represents a valuable starting point for designing novel organic materials for advanced technological applications.
Exploration as Photosensitizers
A thorough search of scientific literature did not yield any studies focused on the investigation or application of this compound as a photosensitizer. While the broader class of pyrazole derivatives has been a subject of interest in photodynamic therapy and other photosensitization applications, specific data on the photophysical properties, such as quantum yield of triplet formation or singlet oxygen generation, for this compound are not available. Research in the field of photosensitizers often involves complex molecular engineering to achieve desired properties like strong absorption in the phototherapeutic window, efficient intersystem crossing, and high triplet state energy. Without dedicated studies, any potential photosensitizing capabilities of this specific compound remain purely speculative.
Design of Materials with Non-Linear Optical (NLO) Properties
Similarly, a comprehensive review of available scientific literature revealed no specific studies on the use of this compound in the design of materials with non-linear optical (NLO) properties. The development of NLO materials is a highly active area of research, with a focus on molecules possessing large hyperpolarizabilities. Pyrazole-containing compounds have been investigated in this context due to the electron-rich nature of the pyrazole ring, which can be incorporated into donor-pi-acceptor (D-π-A) systems to enhance second- or third-order NLO responses. However, specific measurements or theoretical calculations of the NLO properties (e.g., second-harmonic generation, two-photon absorption cross-section) for this compound have not been reported. The presence of both a cyano and an ester group attached to the same carbon atom alpha to the pyrazole ring presents an interesting electronic environment, but its impact on NLO properties has not been experimentally or theoretically characterized in published research.
Coordination Chemistry and Catalytic Roles of Pyrazole Acetate Ligands
Pyrazole (B372694) as a Ligand in Metal Complexes
The pyrazole moiety is a fundamental building block in the design of ligands for coordination chemistry. As a five-membered aromatic N-heterocycle, its ability to coordinate to metal ions has been extensively studied. The presence of two adjacent nitrogen atoms, one pyridinic (sp2-hybridized) and one pyrrolic (sp2-hybridized, but potentially N-H bearing in unsubstituted pyrazoles), allows for diverse interactions with metal centers. The functionalization of the pyrazole ring with substituents like acetate (B1210297) and cyano groups, as seen in Methyl 2-cyano-2-pyrazol-1-ylacetate, further expands its coordination possibilities by introducing additional donor atoms (oxygen and nitrogen).
Pyrazole-containing ligands can adopt a variety of binding modes, which are dictated by the nature of the metal ion, the steric and electronic properties of the ligand's substituents, and the reaction conditions. For a ligand like this compound, several coordination modes can be postulated based on the behavior of related pyrazolyl, acetate, and cyano-containing ligands.
Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. Most commonly, this involves the pyridinic nitrogen atom of the pyrazole ring, which is a strong σ-donor.
Bidentate Chelation: The presence of multiple donor sites allows for chelation, forming a stable ring with the metal center. For a pyrazole acetate ligand, this could occur through:
N,O-Chelation: Coordination involving the pyrazole's pyridinic nitrogen and one of the oxygen atoms from the acetate group. This is a common mode for ligands bearing both N-heterocyclic and carboxylate functions.
N,N-Chelation: If the ligand structure allows, coordination could involve the pyrazole nitrogen and the nitrogen of the cyano group.
Bridging Coordination: The pyrazolate anion (deprotonated pyrazole) is an excellent bridging ligand, using its two nitrogen atoms to link two or more metal centers, leading to the formation of dinuclear or polynuclear complexes and coordination polymers. While the N1 position in this compound is substituted, other pyrazole-based ligands demonstrate this capacity, which is a cornerstone of pyrazole coordination chemistry. The acetate and cyano groups can also act as bridging units.
| Binding Mode | Coordinating Atoms | Description |
| Monodentate | Pyrazole N2 | The ligand binds to a single metal center through the pyridinic nitrogen of the pyrazole ring. |
| Bidentate (N,O-Chelate) | Pyrazole N2, Acetate O | The ligand forms a stable chelate ring by coordinating through the pyrazole nitrogen and an oxygen atom of the acetate group. |
| Bidentate (N,N-Chelate) | Pyrazole N2, Cyano N | The ligand coordinates through the pyrazole nitrogen and the nitrogen of the cyano group. |
| Bridging (Pyrazolate) | Pyrazole N1, Pyrazole N2 | In deprotonated pyrazoles, the two nitrogen atoms bridge two different metal centers. |
| Bridging (Acetate) | Acetate O, Acetate O' | The two oxygen atoms of the acetate group can bridge two metal centers in various fashions (e.g., syn-syn, syn-anti). |
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, confirming the exact binding mode of the ligand.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of functional groups. For a pyrazole acetate ligand, changes in the vibrational frequencies of the C=O (carbonyl) and C-O stretches of the acetate group upon coordination to a metal are indicative of N,O-chelation or bridging. Similarly, a shift in the C≡N stretching frequency of the cyano group would suggest its involvement in coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic complexes in solution. Chemical shift changes in the pyrazole ring protons and carbons upon coordination provide evidence of metal-ligand interaction.
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the complex and confirm its composition.
Elemental Analysis: This technique confirms the empirical formula of the synthesized complexes by determining the percentage composition of elements (C, H, N, etc.).
| Technique | Information Provided |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, coordination geometry. |
| Infrared (IR) Spectroscopy | Identification of coordinated functional groups (e.g., shifts in ν(C=O), ν(C≡N)). |
| NMR Spectroscopy (¹H, ¹³C) | Structure in solution for diamagnetic complexes, confirmation of ligand binding via chemical shifts. |
| Mass Spectrometry (ESI-MS) | Molecular weight and composition of the complex. |
| Elemental Analysis | Empirical formula and purity of the complex. |
| UV-Vis Spectroscopy | Information on the electronic transitions (d-d transitions, charge transfer) within the complex. |
Metal-Ligand Cooperative Catalysis
In many catalytic systems, the ligand is not merely a spectator that holds the metal in place but actively participates in the reaction mechanism. This concept is known as metal-ligand cooperativity (MLC). bohrium.com Protic pyrazole ligands (those with an N-H group) are particularly well-suited for MLC. The N-H proton can be transferred to a substrate or act as a proton relay, facilitating bond activation. bohrium.com
For a ligand like this compound, while it lacks the classic N-H group for proton transfer, the functional groups attached to the pyrazole ring can still participate in catalysis. For instance, the Lewis basic sites (e.g., the carbonyl oxygen or cyano nitrogen) could interact with substrates or reagents, positioning them for reaction at the metal center. The ligand framework can also act as an electron reservoir, stabilizing different oxidation states of the metal during the catalytic cycle. bohrium.com This cooperative action between the metal's Lewis acidity and the ligand's functional groups can lead to unique reactivity and catalytic efficiency. bohrium.comias.ac.in
Applications in Catalytic Transformations
Metal complexes featuring pyrazole-based ligands have been investigated as catalysts for a wide array of organic transformations. The tunability of the pyrazole ligand's steric and electronic properties allows for the optimization of catalyst performance for specific reactions.
Ammoxidation is an industrial process that converts a methyl group on an aromatic or heteroaromatic ring into a nitrile group using ammonia (B1221849) and oxygen. This reaction is crucial for the synthesis of important chemical intermediates. While the use of pyrazole acetate ligands in this specific reaction is not well-documented, the ammoxidation of related N-heterocycles, such as 2-methylpyrazine (B48319), provides a relevant example of this catalytic transformation.
The vapor-phase ammoxidation of 2-methylpyrazine to 2-cyanopyrazine is a key step in the production of pyrazinamide, an important anti-tuberculosis drug. researchgate.net This reaction is typically catalyzed by mixed metal oxides at high temperatures (380–420 °C). ias.ac.in
Catalysts: Vanadium- and molybdenum-based catalysts are commonly employed. For example, MoO₃ supported on iron phosphate (B84403) (FePO₄) has shown good activity and selectivity. ias.ac.in The catalyst's performance is attributed to the presence of moderate acid sites and a cooperative effect between the molybdenum and iron phosphate phases, which facilitates oxygen and electron transfer to the substrate. ias.ac.in
Reaction Pathway: The reaction involves the oxidation of the methyl group in the presence of ammonia to form the nitrile. Pyrazine is a common byproduct. ias.ac.in The efficiency of the process depends critically on the catalyst composition and reaction conditions, such as temperature and the feed ratio of reactants. researchgate.netias.ac.in
The versatility of pyrazole-ligated metal complexes is demonstrated by their application in various other catalytic reactions, including oxidation and hydrogenation processes.
Oxidation of Catechol: Copper complexes with pyrazole-based ligands have been used as functional models of catecholase enzymes, catalyzing the oxidation of catechol to o-quinone. researchgate.netmdpi.com The catalytic activity is influenced by the specific ligand structure, the copper salt used, and the solvent, with combinations of pyrazole ligands and copper(II) acetate often showing high efficiency. mdpi.com
Peroxidative Oxidation of Cyclohexane (B81311): Cobalt complexes containing pyrazole and scorpionate (poly(pyrazolyl)borate) ligands act as catalyst precursors for the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) using aqueous hydrogen peroxide under mild conditions. nih.gov In situ studies indicate the formation of a Co(III) active species during the catalytic cycle. nih.gov
Transfer Hydrogenation: Ruthenium and manganese complexes bearing pyrazole-containing ligands have been developed for transfer hydrogenation reactions. researchgate.netnih.gov These catalysts can efficiently reduce various unsaturated substrates, such as ketones, nitriles, and olefins, using hydrogen donors like 2-propanol. researchgate.net This methodology is also applied in "hydrogen borrowing" strategies for the synthesis of amines from alcohols. researchgate.net
| Catalytic Transformation | Metal/Ligand System | Substrate | Product(s) | Reference |
| Catechol Oxidation | Cu(II) / Pyrazole-based ligands | Catechol | o-Quinone | researchgate.netmdpi.com |
| Cyclohexane Oxidation | Co(II) / Phenylpyrazole | Cyclohexane | Cyclohexanol, Cyclohexanone | nih.gov |
| Transfer Hydrogenation | Ru(II) / Pyrazolyl-phosphine | Acetophenone, Nitriles | Alcohols, Amines | researchgate.net |
| Transfer Hydrogenation | Mn(I) / Pyrazole | Alcohols, Ketones | Ketones, Alcohols | nih.gov |
Structure Activity Relationship Sar Studies Via Computational Modeling
Ligand-Target Interaction Analysis
The foundation of rational drug design lies in understanding the precise interactions between a ligand, such as a pyrazole (B372694) derivative, and its protein target. This analysis helps to explain the compound's biological activity and provides a roadmap for structural modifications to improve affinity and specificity.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method involves placing the ligand into the binding site of the receptor and calculating a score that estimates the binding affinity. For pyrazole derivatives, docking studies have been instrumental in identifying key interactions with various protein targets, including enzymes like kinases and proteases.
In a typical study, a library of pyrazole derivatives is docked into the active site of a target protein. The results are analyzed based on docking scores (e.g., kcal/mol) and the pattern of interactions. For instance, docking of pyrazole-carboxamide derivatives into carbonic anhydrase isoenzymes revealed crucial binding mechanisms, with the best poses used for further analysis. Similarly, studies on pyrazole derivatives targeting the main protease (Mpro) of SARS-CoV-2 used docking to predict binding energy and identify the most promising candidates for further investigation. The validation of a docking protocol is often confirmed by re-docking a known co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) is minimal.
Table 1: Representative Docking Scores for Pyrazole Derivatives Against Various Targets Note: This table is illustrative of typical findings for the pyrazole class, not specific to Methyl 2-cyano-2-pyrazol-1-ylacetate.
| Derivative Class | Target Protein | Representative Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Pyrazole-Indole | SARS-CoV-2 Mpro | -6.9 | |
| Pyrazole-Carboxamide | Carbonic Anhydrase II | -8.6 (hypothetical value for illustration) | |
| Pyrazole Derivative M36 | C-RAF Protein | -9.7 | |
| Pyrazole Derivative M72 | CYP17 Protein | -10.4 |
Non-covalent interactions are the "glue" that holds a ligand within a protein's binding pocket. These forces, while individually weak, collectively determine the stability and specificity of the ligand-target complex. Key non-covalent interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.
For aromatic heterocycles like pyrazole, these interactions are critical. The pyrazole ring itself can participate in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein. The nitrogen atoms can act as hydrogen bond acceptors, while substituents on the ring can form a variety of other contacts. Computational tools can map these interactions in detail, revealing which residues are critical for binding. Analysis of these interactions can distinguish between strong hydrogen bonds and weaker attractive forces, providing a nuanced understanding of the binding mode. The study of non-covalent interactions is crucial for explaining the binding affinity and for designing modifications that can enhance these favorable contacts.
Pharmacophore Modeling and Virtual Screening
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a ligand must possess to ensure optimal molecular interactions with a specific target. These features typically include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). Once a model is created and validated, it can be used as a 3D query to screen large virtual databases of compounds. This virtual screening process rapidly identifies molecules that match the pharmacophore and are therefore likely to be active. For pyrazole derivatives, this approach can discover novel scaffolds that possess the necessary features to bind to a target of interest, such as Akt2 or TGR5. The hits from virtual screening are then typically subjected to further filtering, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, to select the most promising candidates for synthesis and biological testing.
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations model the movements of atoms and molecules, providing insights into the stability of the binding pose and the flexibility of the complex.
For a promising pyrazole derivative identified through docking, an MD simulation can be run for a set duration (e.g., 50-200 ns). Key metrics are analyzed to assess stability:
Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex is in equilibrium and the binding is stable.
Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding.
Solvent-Accessible Surface Area (SASA): Measures the exposure of the complex to the solvent, which can indicate how well the ligand is buried within the binding pocket.
MD simulations can confirm if the key interactions predicted by docking are maintained throughout the simulation, thus validating the stability of the predicted binding mode.
Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Indication of Stability |
|---|---|---|
| RMSD | Measures the change in atomic coordinates over time relative to a reference structure. | Low and stable values (e.g., < 3 Å) for the protein-ligand complex. |
| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Lower fluctuations in the binding site residues indicate stable interactions. |
| MM/GBSA | Calculates the binding free energy of the protein-ligand complex. | A favorable (negative) binding free energy. |
| Hydrogen Bonds | Tracks the number and duration of hydrogen bonds between the ligand and protein. | Consistent hydrogen bonding throughout the simulation. |
Design of Pyrazole Derivatives for Targeted Interactions
The ultimate goal of computational SAR studies is to guide the design of new, improved molecules. By integrating the insights from docking, non-covalent interaction analysis, and MD simulations, specific structural modifications to a lead compound like this compound can be proposed.
For example, if docking reveals an empty hydrophobic pocket near the methyl acetate (B1210297) group, this substituent could be replaced with a larger, more hydrophobic group to improve van der Waals contacts and binding affinity. If a key hydrogen bond is missing, a functional group capable of forming that bond can be introduced. This iterative process of design, computational evaluation, and subsequent synthesis is a cornerstone of modern drug discovery. Studies on pyrazole derivatives have shown that appropriate substitutions at different positions on the pyrazole ring can significantly enhance anticancer efficacy and selectivity by targeting enzymes like EGFR or CDKs.
Q & A
Q. What are the standard synthetic routes for Methyl 2-cyano-2-pyrazol-1-ylacetate, and what reaction conditions optimize yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting a pyrazole derivative (e.g., 1H-pyrazole-1-carboxamide) with methyl 2-bromoacetate in the presence of a base like potassium carbonate and a polar aprotic solvent (e.g., dimethylformamide) under reflux (60–80°C) . Elevated temperatures enhance reaction kinetics, while the base facilitates deprotonation of the pyrazole nitrogen. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of reactants), solvent purity, and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended .
Q. How should this compound be stored to maintain stability, and what factors accelerate degradation?
The compound exhibits moderate stability under standard laboratory conditions (25°C, dry air). Store in amber glass vials with desiccants (e.g., silica gel) at 4°C to minimize hydrolysis of the cyano and ester groups. Degradation is accelerated by:
- Moisture : Hydrolysis of the ester group generates carboxylic acid derivatives .
- Extreme pH : Acidic/basic conditions promote ring-opening reactions in the pyrazole moiety .
- Light : UV exposure may induce photochemical decomposition of the cyano group .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Use a combination of:
- NMR Spectroscopy : H NMR (δ 3.7–3.9 ppm for methyl ester, δ 7.0–8.0 ppm for pyrazole protons) and C NMR (δ 165–170 ppm for ester carbonyl, δ 110–120 ppm for cyano carbon) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 195.2) .
- IR Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O stretch) .
Advanced Research Questions
Q. How can conflicting reports on the bioactivity of pyrazole derivatives like this compound be resolved?
Discrepancies in bioactivity data often arise from variations in assay conditions or structural analogs. Methodological approaches include:
- Comparative Dose-Response Studies : Test the compound alongside structurally similar derivatives (e.g., ethyl ester analogs) under identical conditions to isolate substituent effects .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., lactate dehydrogenase) to quantify interactions, ensuring pH and temperature consistency .
- Meta-Analysis : Cross-reference data with crystallographic studies (e.g., hydrogen-bonding patterns in pyrazole-enzyme complexes) to validate mechanistic hypotheses .
Q. What strategies improve the regioselectivity in substitution reactions involving the pyrazole ring of this compound?
Regioselectivity is influenced by electronic and steric factors:
- Electron-Directing Groups : Introduce electron-withdrawing groups (e.g., -CN) at the pyrazole 1-position to direct electrophiles to the 4-position .
- Catalytic Systems : Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for selective C–H functionalization .
- Solvent Effects : Polar solvents (e.g., acetonitrile) enhance nucleophilic attack at the less hindered nitrogen .
Q. What computational methods predict interactions between this compound and biological targets?
Advanced computational workflows include:
- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., cytochrome P450) and calculate binding energies .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories (AMBER force field) to assess stability of key hydrogen bonds .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like LogP and topological polar surface area to predict bioavailability .
Comparative Structural Analysis Table
| Compound Name | Key Structural Features | Unique Reactivity/Bioactivity | Reference |
|---|---|---|---|
| This compound | Pyrazole ring, cyano, methyl ester | High electrophilicity at cyano group | |
| Ethyl 2-amino-2-(1-methylpyrazol)acetate | Pyrazole, amino, ethyl ester | Enhanced hydrogen-bonding capacity | |
| 5-Methyl-1H-pyrazole-3-carboxylate | Pyrazole, carboxylate | pH-dependent solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
